4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate
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Overview
Description
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and ketones under catalytic conditions.
Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride.
Coupling Reactions: The pyrrolidine and chloropyrimidine intermediates are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe to study molecular interactions and pathways in cells.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chloropyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Chloropyrimidine Derivatives: Compounds such as 5-chloropyrimidine and its analogs.
Uniqueness
4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is unique due to its combination of a pyrrolidine ring, chloropyrimidine moiety, and phenyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-11(22)24-14-4-2-12(3-5-14)16(23)21-7-6-15(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,15H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVQMVUVMOGPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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